molecular formula C13H22N2O3 B7979358 5-(4-Methoxypiperidine-1-carbonyl)azepan-2-one

5-(4-Methoxypiperidine-1-carbonyl)azepan-2-one

Cat. No.: B7979358
M. Wt: 254.33 g/mol
InChI Key: BKYDYNOEYIUMST-UHFFFAOYSA-N
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Description

5-(4-Methoxypiperidine-1-carbonyl)azepan-2-one is a chemical compound that features a piperidine ring substituted with a methoxy group and a carbonyl group, attached to an azepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxypiperidine-1-carbonyl)azepan-2-one typically involves the reaction of 4-methoxypiperidine with a suitable carbonyl-containing reagent under controlled conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypiperidine-1-carbonyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(4-Methoxypiperidine-1-carbonyl)azepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxypiperidine-1-carbonyl)azepan-2-one involves its interaction with specific molecular targets. The carbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like 4-methoxypiperidine and its analogs share structural similarities.

    Azepanone derivatives: Other azepanone-based compounds with different substituents.

Uniqueness

5-(4-Methoxypiperidine-1-carbonyl)azepan-2-one is unique due to its specific combination of a piperidine ring with a methoxy group and a carbonyl group attached to an azepanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-(4-methoxypiperidine-1-carbonyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-18-11-5-8-15(9-6-11)13(17)10-2-3-12(16)14-7-4-10/h10-11H,2-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYDYNOEYIUMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2CCC(=O)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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